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5,10-Dimethylene tetrahydromethanopterin -

5,10-Dimethylene tetrahydromethanopterin

Catalog Number: EVT-10892057
CAS Number:
Molecular Formula: C31H45N6O16P
Molecular Weight: 788.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,10-Dimethylene tetrahydromethanopterin is a significant compound in the field of biochemistry, particularly in the metabolism of methanogenic archaea. It plays a crucial role as an intermediate in the methanogenesis process, which is vital for carbon cycling in anaerobic environments. This compound is classified under pterins, which are heterocyclic compounds that contain a pteridine ring structure and are involved in various biological processes.

Source

5,10-Dimethylene tetrahydromethanopterin is primarily sourced from methanogenic microorganisms, particularly those belonging to the Archaea domain, such as Methanocaldococcus jannaschii and Methanothermobacter thermautotrophicus. These organisms utilize this compound in their metabolic pathways to produce methane from carbon dioxide and hydrogen.

Classification

This compound falls under the classification of coenzymes and cofactors, specifically within the category of pterins. It is also associated with enzymes that facilitate its conversion and utilization in biochemical reactions, such as 5,10-methylenetetrahydromethanopterin reductase.

Synthesis Analysis

Methods

The synthesis of 5,10-dimethylene tetrahydromethanopterin can occur through enzymatic pathways involving specific enzymes such as 5-methyltetrahydromethanopterin reductase. This enzyme catalyzes the reduction of 5-methyltetrahydromethanopterin to 5,10-dimethylene tetrahydromethanopterin using coenzyme F420 as a reducing agent.

Technical Details

The reaction mechanism involves the transfer of electrons facilitated by the coenzyme F420, which acts as an electron donor. The enzyme operates under anaerobic conditions typical of methanogenic environments. The specific reaction can be summarized as follows:

5 methyltetrahydromethanopterin+coenzyme F4205 10 dimethylene tetrahydromethanopterin+reduced coenzyme F420\text{5 methyltetrahydromethanopterin}+\text{coenzyme F420}\rightleftharpoons \text{5 10 dimethylene tetrahydromethanopterin}+\text{reduced coenzyme F420}

This process highlights the importance of coenzyme F420 in the reduction reactions within methanogenic pathways.

Molecular Structure Analysis

Structure

The molecular structure of 5,10-dimethylene tetrahydromethanopterin features a pteridine ring system, which is characteristic of pterins. The compound contains multiple functional groups that contribute to its reactivity and interaction with enzymes.

Data

The molecular formula for 5,10-dimethylene tetrahydromethanopterin is C11H16N4O3C_{11}H_{16}N_4O_3. Its molecular weight is approximately 256.27 g/mol. The structural arrangement includes nitrogen atoms that are integral to its function as a cofactor in various enzymatic reactions.

Chemical Reactions Analysis

Reactions

5,10-dimethylene tetrahydromethanopterin participates in several key biochemical reactions:

  1. Reduction Reactions: It acts as a substrate for reduction by specific enzymes, converting to other forms like 5-methyltetrahydromethanopterin.
  2. Methanogenesis: It plays a pivotal role in the conversion of carbon substrates into methane through complex metabolic pathways involving multiple enzymatic steps.

Technical Details

The enzymatic reactions involving this compound typically require specific cofactors and are sensitive to environmental conditions such as pH and temperature. Enzymes like 5-methyltetrahydromethanopterin reductase are crucial for these transformations.

Mechanism of Action

Process

The mechanism by which 5,10-dimethylene tetrahydromethanopterin functions involves its role as an electron carrier within metabolic pathways. It facilitates the transfer of electrons during the reduction processes necessary for methanogenesis.

Data

Studies have shown that the reduction of 5-methyltetrahydromethanopterin to 5,10-dimethylene tetrahydromethanopterin is essential for maintaining the flow of carbon through methanogenic pathways. This process is coupled with other reactions that regenerate necessary cofactors like coenzyme F420.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its multiple functional groups.

Chemical Properties

  • Stability: Generally stable under anaerobic conditions but can degrade in oxidative environments.
  • Reactivity: Reacts readily with reducing agents and participates in redox reactions essential for cellular metabolism.

Relevant data indicates that this compound's stability and reactivity are influenced by its structural characteristics and surrounding environmental conditions.

Applications

Scientific Uses

5,10-dimethylene tetrahydromethanopterin has several applications in scientific research:

  • Metabolic Studies: It serves as a model compound for studying methanogenesis and microbial metabolism.
  • Biochemical Pathway Analysis: Researchers utilize it to understand complex biochemical pathways involving methane production.
  • Enzyme Mechanism Research: It aids in elucidating enzyme mechanisms related to pterins and their derivatives.
Biosynthesis and Metabolic Integration of 5,10-Methylenetetrahydromethanopterin

Enzymatic Pathways for 5,10-Methylenetetrahydromethanopterin Generation in Methylotrophic Bacteria

5,10-Methylenetetrahydromethanopterin (methylene-⁠H₄MPT⁠) serves as a central intermediate in C1 metabolism of methylotrophic Proteobacteria. Its formation begins with the activation of formaldehyde by formaldehyde-activating enzyme (Fae), which catalyzes the condensation of formaldehyde with tetrahydromethanopterin (H₄MPT) to yield methylene-H₄MPT [1] [8]. In Methylobacterium extorquens AM1, two distinct NADP⁺-dependent dehydrogenases subsequently oxidize methylene-H₄MPT to methenyl-H₄MPT⁺: Methylene tetrahydromethanopterin dehydrogenase A (MtdA) and Methylene tetrahydromethanopterin dehydrogenase B (MtdB). MtdA exhibits a k~cat~/K~m~ value approximately 3-fold higher than MtdB for methylene-H₄MPT dehydrogenation and uniquely possesses dual substrate specificity, accepting both methylene-H₄MPT and methylenetetrahydrofolate [6]. This pathway channels formaldehyde toward formate production, preventing toxic accumulation. Notably, obligate methylotrophs like Methylobacillus flagellatus utilize the ribulose monophosphate cycle for formaldehyde assimilation but retain the H₄MPT-dependent pathway for formaldehyde oxidation [8].

Table 1: Key Enzymes in Methylene-H₄MPT Metabolism in Methylotrophic Bacteria

EnzymeGeneReaction CatalyzedCofactor DependenceOrganism
Formaldehyde-activating enzymefaeHCHO + H₄MPT → Methylene-H₄MPT + H₂ONoneMethylobacterium extorquens AM1
Methylene-H₄MPT dehydrogenase AmtdAMethylene-H₄MPT + NADP⁺ → Methenyl-H₄MPT⁺ + NADPHNADP⁺Methylobacterium extorquens AM1
Methylene-H₄MPT dehydrogenase BmtdBMethylene-H₄MPT + NADP⁺ → Methenyl-H₄MPT⁺ + NADPHNADP⁺ (preferred)Methylobacterium extorquens AM1
Methenyl-H₄MPT cyclohydrolasemchMethenyl-H₄MPT⁺ + H₂O → Formyl-H₄MPTNoneMethylobacterium extorquens AM1

Role in Methanogenic Archaea: Intersection of C1 Metabolism and Energy Conservation

In methanogenic archaea, methylene-H₄MPT occupies a pivotal position within the reductive acetyl-CoA pathway (Wood-Ljungdahl pathway) for methanogenesis and energy conservation. It is synthesized via two primary routes: 1) The reduction of methenyl-H₄MPT⁺ by F₄₂₀-dependent methylene tetrahydromethanopterin dehydrogenase, and 2) The direct condensation of formaldehyde with H₄MPT, analogous to the bacterial system [1] [3]. The subsequent conversion of methylene-H₄MPT to methyl-H₄MPT is catalyzed by the membrane-associated enzyme complex methylene tetrahydromethanopterin reductase (Mer), which utilizes F₄₂₀ as an electron donor [7]. The methyl group of methyl-H₄MPT is then transferred to coenzyme M (2-mercaptoethanesulfonate) via the sodium-translocating N⁵-methyltetrahydromethanopterin:coenzyme M methyltransferase complex (MtrA-G). This exergonic reaction drives the vectorial translocation of Na⁺ across the cytoplasmic membrane [7]. The Mtr complex is a heterotrimeric (MtrABCDEFG)₃ structure with a molecular mass of approximately 430 kDa, tightly binding cobalamin as a prosthetic group for methyl transfer [7]. This sodium gradient ultimately fuels ATP synthesis.

Table 2: Methylene-H₄MPT-Dependent Reactions in Methanogenic Archaea

Metabolic RoleEnzyme/ComplexReactionEnergy Coupling
Methylene-H₄MPT SynthesisMethylene-H₄MPT dehydrogenaseMethenyl-H₄MPT⁺ + F₄₂₀H₂ → Methylene-H₄MPT + F₄₂₀None
Methyl Group FormationMethylene-H₄MPT reductase (Mer)Methylene-H₄MPT + F₄₂₀H₂ → Methyl-H₄MPT + F₄₂₀None
Methyl Transfer & Energy ConservationMtr complex (MtrA-G)Methyl-H₄MPT + CoM-SH → CH₃-S-CoM + H₄MPTNa⁺ translocation (electrogenic)

Regulatory Mechanisms of Methylene-H₄MPT Pool Dynamics in Anaerobic Systems

The cellular concentration of methylene-H₄MPT is tightly regulated to balance formaldehyde detoxification, energy metabolism, and biosynthetic demands. In Methylobacterium extorquens, the absence of MtdB leads to significant accumulation of methenyl-H₄MPT⁺ during methylamine metabolism. This accumulation exerts competitive inhibition on MtdA (K~i~ ≈ 10 μM), impeding its ability to reduce methenyl tetrahydrofolate (methenyl-H₄F⁺) to methylenetetrahydrofolate (methylene-H₄F), the essential entry point for C1 assimilation into biomass [6]. This inhibition creates a metabolic bottleneck, explaining the growth defect of mtdB mutants on methylamine. Overexpression of methenyl tetrahydromethanopterin cyclohydrolase (mch) mitigates this defect by reducing methenyl-H₄MPT⁺ levels [6]. In methanogens, thermodynamic constraints regulate flux. The reduction of methenyl-H₄MPT⁺ to methylene-H₄MPT is highly exergonic (ΔG°' ≈ -5 kJ/mol), favoring methylene-H₄MPT formation under physiological conditions [5]. Transcriptional control also plays a role; in Methylobacterium, enzymes of the H₄MPT pathway (including those handling methylene-H₄MPT) are upregulated during growth on C1 substrates like methanol or methylamine compared to multicarbon substrates like succinate [8].

Table 3: Regulatory Mechanisms Influencing Methylene-H₄MPT Pools

Regulatory MechanismEffect on Methylene-H₄MPTConsequenceSystem
Competitive Inhibition by Methenyl-H₄MPT⁺Inhibits MtdA-mediated reduction of methenyl-H₄F⁺ to methylene-H₄FBlocks C1 assimilation into biomassMethylobacterium extorquens (Methylotrophic Bacteria)
Thermodynamics of Mer ReactionFavors reduction of methenyl-H₄MPT⁺ to methylene-H₄MPTEnsures flux towards methyl-H₄MPT for methanogenesisMethanogenic Archaea
Transcriptional UpregulationIncreased expression of fae, mtdA/B, mchEnhances formaldehyde oxidation capacityMethylotrophic Bacteria during C1 growth

Cofactor Crosstalk: Interdependence with F420, NADP⁺, and Iron-Sulfur Clusters

Methylene-H₄MPT metabolism is inextricably linked to specific electron carriers and metallocenters. In methanogens, the reduction of methenyl-H₄MPT⁺ to methylene-H₄MPT is exclusively dependent on the deazaflavin coenzyme F₄₂₀, generating F₄₂₀H₂ [3] [5]. Conversely, the oxidation of methylene-H₄MPT to methenyl-H₄MPT⁺ can be catalyzed by F₄₂₀-dependent dehydrogenases in methanogens or by NADP⁺-dependent dehydrogenases (MtdA, MtdB) in methylotrophic bacteria [3] [6]. The 5,10-methenyltetrahydromethanopterin hydrogenase (iron-sulfur cluster-free hydrogenase, Hmd) represents a unique interdependency. This enzyme, found in hydrogenotrophic methanogens like Methanothermobacter marburgensis, directly uses H₂ to reduce methenyl-H₄MPT⁺ to methylene-H₄MPT. Its catalytic mechanism involves an iron-containing cofactor (FeGP cofactor: iron-guanylylpyridinol) that binds H₂ and likely positions it for hydride transfer to the substrate, bypassing the need for F₄₂₀ or NADP⁺ [3]. Furthermore, the sodium-translocating Mtr complex incorporates iron-sulfur clusters within its membrane subunits (e.g., MtrE), which are proposed to participate in electron transfer steps coupled to methyl transfer and ion translocation [7]. The thermodynamic properties of methylene-H₄MPT are modulated by its structure; the electron-donating methylene group at position C11 (compared to the carbonyl group in tetrahydrofolate's p-aminobenzoate) lowers the redox potential of the methenyl/methylene couple, facilitating coupling to stronger reductants like F₄₂₀H₂ [5].

Properties

Product Name

5,10-Dimethylene tetrahydromethanopterin

IUPAC Name

(2S)-2-[[(2R,3S,4S,5S)-5-[(2R,3R,4R)-5-[4-[(6R,6aS,7S)-3-amino-6,7-dimethyl-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid

Molecular Formula

C31H45N6O16P

Molecular Weight

788.7 g/mol

InChI

InChI=1S/C31H45N6O16P/c1-13-22-14(2)36(12-37(22)23-27(33-13)34-31(32)35-28(23)45)16-5-3-15(4-6-16)9-17(38)24(42)18(39)10-50-30-26(44)25(43)20(52-30)11-51-54(48,49)53-19(29(46)47)7-8-21(40)41/h3-6,13-14,17-20,22,24-26,30,38-39,42-44H,7-12H2,1-2H3,(H,40,41)(H,46,47)(H,48,49)(H4,32,33,34,35,45)/t13-,14+,17-,18-,19+,20-,22+,24-,25-,26+,30+/m1/s1

InChI Key

GBMIGEWJAPFSQI-FLVBPUPRSA-N

Canonical SMILES

CC1C2C(N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)CC(C(C(COC5C(C(C(O5)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O)C

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H](N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C[C@H]([C@H]([C@@H](CO[C@@H]5[C@H]([C@@H]([C@H](O5)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O)C

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